molecular formula C19H16ClN3O3S B11267706 N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide

Cat. No.: B11267706
M. Wt: 401.9 g/mol
InChI Key: GFDSZAYZVKBTGI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a dihydropyrazinyl group, and a sulfanyl acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the dihydropyrazinyl intermediate: This step involves the formation of a dihydropyrazinyl ring through cyclization reactions.

    Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrazinyl intermediate using a sulfanyl acetamide linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-13(11-15(16)20)22-17(24)12-27-18-19(25)23(10-9-21-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

GFDSZAYZVKBTGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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